molecular formula C13H13BrO B13159024 1-(Bromomethyl)-2-ethoxynaphthalene

1-(Bromomethyl)-2-ethoxynaphthalene

Cat. No.: B13159024
M. Wt: 265.14 g/mol
InChI Key: RGRCAFPSNXDFBZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-ethoxynaphthalene is an organic compound with the molecular formula C13H13BrO It is a derivative of naphthalene, where a bromomethyl group is attached to the first carbon and an ethoxy group is attached to the second carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethoxynaphthalene can be synthesized through a multi-step process involving the bromination of 2-ethoxynaphthalene. The typical synthetic route includes:

    Bromination: 2-ethoxynaphthalene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) to introduce the bromomethyl group at the first position.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a temperature range of 60-80°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-ethoxynaphthalene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like DMF or DMSO.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or THF.

Major Products:

    Nucleophilic Substitution: Formation of substituted naphthalenes.

    Oxidation: Formation of naphthaldehydes or naphthoic acids.

    Reduction: Formation of 2-ethoxynaphthalene.

Scientific Research Applications

1-(Bromomethyl)-2-ethoxynaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Used in the preparation of functionalized polymers and advanced materials.

    Biological Studies: Investigated for its potential biological activities and as a building block for bioactive molecules.

    Industrial Applications: Employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-ethoxynaphthalene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable candidate for various substitution reactions. The ethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    1-(Bromomethyl)naphthalene: Lacks the ethoxy group, making it less versatile in certain reactions.

    2-(Bromomethyl)naphthalene: The bromomethyl group is positioned differently, affecting its reactivity.

    1-(Chloromethyl)-2-ethoxynaphthalene: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.

Uniqueness: 1-(Bromomethyl)-2-ethoxynaphthalene is unique due to the presence of both bromomethyl and ethoxy groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C13H13BrO

Molecular Weight

265.14 g/mol

IUPAC Name

1-(bromomethyl)-2-ethoxynaphthalene

InChI

InChI=1S/C13H13BrO/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-8H,2,9H2,1H3

InChI Key

RGRCAFPSNXDFBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CBr

Origin of Product

United States

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